molecular formula C6H12O5 B097335 (1S,2R,4R,5S)-Cyclohexane-1,2,3,4,5-pentol CAS No. 17278-12-5

(1S,2R,4R,5S)-Cyclohexane-1,2,3,4,5-pentol

Cat. No.: B097335
CAS No.: 17278-12-5
M. Wt: 164.16 g/mol
InChI Key: IMPKVMRTXBRHRB-QMKXCQHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,4R,5S)-Cyclohexane-1,2,3,4,5-pentol is a natural product found in Cyclea barbata with data available.

Scientific Research Applications

Hydrogen Bonding and Crystal Structure

Cyclohexane-1,2,3,4,5-pentol (C6H12O5), a natural product extracted from Adiscanthus fusciflorus, displays a complex crystal structure characterized by strong O-H…O intermolecular interactions. These hydrogen bonds, forming a three-dimensional network, are essential for the stability of the crystal structure. The presence of covalent components in these hydrogen bonds, arising from donor-acceptor orbital interactions, has been confirmed through DFT investigations (Belanzoni et al., 2014).

Structure Characterization in Novel Derivatives

A polyoxygenated cyclohexane derivative, (-)-quebrachitol, was isolated from the stems of Acer chiangdaoense. This compound, with its cyclohexane backbone, was structurally characterized using 2D NMR techniques and single-crystal X-ray diffraction, contributing to the understanding of complex molecular architectures in natural products (Nantapap et al., 2015).

Mass Spectrometry in Stereochemistry Analysis

The mass spectra of cyclohexane derivatives, including pentols, provide insights into stereochemistry through quantitative differences between ion intensities. This approach facilitates the understanding of molecular structure and its fragmentation patterns, aiding in the interpretation of complex organic molecules (Buchs, Charollais, & Posternak, 1968).

Epimerization Reactions in Cyclitol Chemistry

Cyclohexane-1,2,3,4,5-pentol is involved in competitive regio- and stereoselective epimerization reactions, revealing the influence of adjacent substituents on product ratios. This study contributes to the understanding of stereochemical control in organic synthesis, particularly in cyclitol chemistry (Miethchen et al., 2004).

Properties

CAS No.

17278-12-5

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(1S,2R,4R,5S)-cyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m0/s1

InChI Key

IMPKVMRTXBRHRB-QMKXCQHVSA-N

Isomeric SMILES

C1[C@@H]([C@H](C([C@@H]([C@H]1O)O)O)O)O

SMILES

C1C(C(C(C(C1O)O)O)O)O

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,4R,5S)-Cyclohexane-1,2,3,4,5-pentol
Reactant of Route 2
(1S,2R,4R,5S)-Cyclohexane-1,2,3,4,5-pentol
Reactant of Route 3
(1S,2R,4R,5S)-Cyclohexane-1,2,3,4,5-pentol
Reactant of Route 4
(1S,2R,4R,5S)-Cyclohexane-1,2,3,4,5-pentol
Reactant of Route 5
(1S,2R,4R,5S)-Cyclohexane-1,2,3,4,5-pentol
Reactant of Route 6
(1S,2R,4R,5S)-Cyclohexane-1,2,3,4,5-pentol

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